2-(Quinolin-8-ylsulfanyl)acetohydrazide
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Overview
Description
2-(Quinolin-8-ylsulfanyl)acetohydrazide is a chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol It is characterized by the presence of a quinoline ring attached to a sulfanyl group and an acetohydrazide moiety
Preparation Methods
The synthesis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide typically involves the reaction of quinoline-8-thiol with chloroacetic acid, followed by the addition of hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol . The product is then purified through recrystallization or chromatography techniques to achieve a high degree of purity.
Chemical Reactions Analysis
2-(Quinolin-8-ylsulfanyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(Quinolin-8-ylsulfanyl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and coordination complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(Quinolin-8-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
2-(Quinolin-8-ylsulfanyl)acetohydrazide can be compared with other similar compounds, such as:
Quinoline-8-thiol: This compound shares the quinoline ring and sulfanyl group but lacks the acetohydrazide moiety.
Quinoline-8-sulfonamide: Similar to this compound, this compound contains a quinoline ring and a sulfonamide group instead of the sulfanyl group.
Quinoline-8-carboxylic acid: This compound has a carboxylic acid group attached to the quinoline ring, differing from the acetohydrazide moiety in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-quinolin-8-ylsulfanylacetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-14-10(15)7-16-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEPVICXHRXSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)NN)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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